molecular formula C24H27N3O3S B2361170 Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate CAS No. 865174-81-8

Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate

Cat. No.: B2361170
CAS No.: 865174-81-8
M. Wt: 437.56
InChI Key: GERPJZIZZYNWHB-IZHYLOQSSA-N
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Description

This compound is a complex organic molecule that likely contains a benzothiazole ring structure, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry due to their prevalence in biological systems and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound likely includes a benzothiazole ring, a benzoyl group, and a diethylamino group. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at functional groups, such as the amine or carbonyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Derivatives : The synthesis of various derivatives of Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate involves interactions with different arylidinemalononitrile derivatives. This process results in the creation of ethyl iminothiazolopyridine-4-carboxylate and its analogs (Mohamed, 2021).

  • Chemical Transformations : This compound can undergo various transformations, such as reacting with electrophilic reagents to form triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, showcasing its versatility in chemical synthesis (Mohamed, 2021).

  • Generation of New Compounds : this compound's reactions can lead to the formation of novel compounds, such as ethyl 2-azido-4-alkylpyrimidine-5-carboxylates, which are capable of undergoing further nucleophilic substitution, indicating its potential in generating a variety of new chemical entities (Goryaeva et al., 2015).

Biological Activities

  • Potential Antitumor Activity : Some derivatives of this compound, such as ethyl 2-substituted-aminothiazole-4-carboxylate analogs, have shown in vitro antitumor activity against various human tumor cell lines, suggesting its relevance in the field of cancer research (El-Subbagh et al., 1999).

  • Chemical Basis for Pharmacological Potential : The structural and chemical properties of this compound and its derivatives make it a candidate for further exploration in pharmacological studies, particularly in the development of novel therapeutics.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-5-15-27-20-14-11-18(23(29)30-8-4)16-21(20)31-24(27)25-22(28)17-9-12-19(13-10-17)26(6-2)7-3/h5,9-14,16H,1,6-8,15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERPJZIZZYNWHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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